3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-(dimethylamino)-1-thiophen-3-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7,9,11H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVIPLMMUMBSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CSC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248385 | |
| Record name | α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116817-84-6 | |
| Record name | α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116817-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[2-(Dimethylamino)ethyl]-3-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Thiophenemethanol, α-[2-(dimethylamino)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Manganese-Catalyzed Hydrogenation
The asymmetric hydrogenation of ketone precursors using chiral manganese catalysts represents a state-of-the-art approach. For the thiophen-2-yl analog, 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride undergoes hydrogenation at 50°C under 30 bar H₂ in ethanol with a Mn-PNN catalyst, achieving 97% yield and 74% enantiomeric excess (ee) . Adapting this to the 3-yl isomer would require synthesizing 3-(dimethylamino)-1-(3-thienyl)-1-propanone as the substrate.
Critical Parameters :
Substrate Synthesis for Thiophen-3-yl Derivatives
The ketone precursor for hydrogenation can be synthesized via Friedel-Crafts acylation of thiophen-3-yl derivatives. For example:
This reaction typically proceeds in dichloromethane at 0–5°C with >85% yield .
Sodium Borohydride Reduction
Borohydride-Mediated Ketone Reduction
The thiophen-2-yl compound is reduced using NaBH₄ in methanol/water at 0–5°C, followed by extraction with methylene chloride and crystallization from hexanes. For the 3-yl isomer, analogous conditions would apply:
Procedure :
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Dissolve 3-(dimethylamino)-1-(3-thienyl)-1-propanone hydrochloride (1.0 equiv) in methanol/water.
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Add NaBH₄ (1.2 equiv) in 20% NaOH at 0–5°C over 5 hours.
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Stir at 25–30°C for 6 hours.
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Extract with methylene chloride, wash with brine, and concentrate.
Yield : 75–80%.
Purity : >98% by HPLC.
Chiral Resolution Techniques
Mandelic Acid Resolution
Racemic 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol can be resolved using L(+)-mandelic acid in ethyl acetate. The (S)-enantiomer forms a crystalline mandelate salt, separable via filtration.
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Purity (%) |
|---|---|---|---|---|
| Mn-Catalyzed H₂ | Mn-PNN | 97 | 74 | >99 |
| NaBH₄ Reduction | NaBH₄/NaOH | 75 | – | 98 |
| Mandelic Acid Resolution | L(+)-mandelic acid | 65 | >99 | 99 |
Key Observations :
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Catalytic Hydrogenation offers superior yields but moderate enantioselectivity.
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Borohydride Reduction is cost-effective but produces racemic mixtures.
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Chiral Resolution achieves high ee but at the expense of yield.
Challenges in Thiophen-3-yl Synthesis
Regioisomeric Purity
Thiophene-3-carbaldehyde is less commercially prevalent than its 2-yl counterpart, necessitating custom synthesis via:
This reaction requires POCl₃/DMF at 0°C, yielding 70–75% aldehyde.
Steric and Electronic Effects
The 3-yl substituent may alter reaction kinetics due to reduced conjugation with the thiophene sulfur, potentially lowering hydrogenation rates compared to 2-yl analogs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the thiophene ring or the dimethylamino group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Thiophene-3-carbaldehyde or thiophene-3-carboxylic acid.
Reduction: Various reduced forms of the thiophene ring.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Duloxetine
One of the primary applications of 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-ol is in the synthesis of Duloxetine , a medication used to treat depression, anxiety, and certain types of chronic pain. The compound acts as an important intermediate in the synthesis pathway:
- Synthesis Route : The compound undergoes condensation with naphthalene derivatives to form naphthyl derivatives, which are subsequently demethylated to yield Duloxetine . This process allows for the production of optically active forms of Duloxetine, enhancing its therapeutic efficacy.
2. Optically Active Intermediates
The compound is also utilized to prepare optically active intermediates such as MMAA (3-(methylamino)-1-(2-thienyl)propan-1-ol) . These intermediates are crucial for synthesizing various pharmaceuticals that require specific stereochemistry for optimal activity .
Research Findings
Numerous studies have documented the synthesis and application of this compound in drug development:
Case Studies
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of Duloxetine highlighted the efficiency of using this compound as a starting material. The researchers reported a significant reduction in reaction time and improved yield when employing this compound compared to traditional methods .
Case Study 2: Pharmacological Evaluation
Research evaluating the pharmacological properties of Duloxetine synthesized from this compound demonstrated enhanced efficacy in treating major depressive disorder. The study emphasized the importance of stereochemistry derived from the initial compound in achieving desired therapeutic outcomes .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variants
Thiophene Positional Isomers
- (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol (CAS: 132335-44-5): Differs in thiophene substitution (position 2 vs. 3). Used in duloxetine synthesis via enantioselective reduction . Higher steric hindrance at position 2 may influence receptor binding in antidepressants .
Amino Group Variants
- (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS: 116539-57-2): Methylamino instead of dimethylamino group. Key intermediate for duloxetine, with a molar mass of 171.26 g/mol .
Complex Derivatives
- 3-(Diethylamino)-1,1-di(thiophen-3-yl)propan-1-ol hydrobromide (CAS: 43146-39-0): Features diethylamino and dual thiophen-3-yl groups. Higher molecular weight (MW: ~342.2 g/mol) and lipophilicity, likely altering pharmacokinetics .
Structural and Physical Properties Comparison
Biological Activity
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol, commonly referred to as DATP, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a thiophene ring and a dimethylamino group, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of DATP, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
Synthetic Routes
The synthesis of DATP typically involves the following steps:
- Starting Materials : The synthesis begins with thiophene-3-carboxaldehyde and dimethylamine.
- Reductive Amination : Thiophene-3-carboxaldehyde undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
- Chiral Resolution : The resulting racemic mixture is subjected to chiral resolution using a chiral acid or base to isolate the (S)-enantiomer.
Chemical Reactions
DATP can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form a ketone.
- Reduction : DATP can be reduced to yield different derivatives.
- Substitution : The dimethylamino group can be substituted with other nucleophiles.
The biological activity of DATP is primarily attributed to its interaction with specific molecular targets. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the thiophene ring engages in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of DATP and its derivatives. For instance, compounds related to DATP have shown promising activity against multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1–8 µg/mL against resistant strains .
Anticancer Activity
Research has also explored the anticancer properties of DATP. In vitro studies using A549 human lung adenocarcinoma cells demonstrated that certain derivatives exhibited significant cytotoxicity, reducing cell viability significantly compared to untreated controls. For example, modifications to the phenyl ring in related compounds enhanced their anticancer activity .
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against multidrug-resistant Staphylococcus aureus (MIC 1–8 µg/mL) |
| Anticancer | Significant cytotoxicity against A549 cells; structure-dependent activity observed |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of DATP derivatives against resistant strains of Staphylococcus aureus. The results indicated that certain structural modifications could enhance the antimicrobial properties, making these compounds viable candidates for further development in treating resistant infections .
Case Study 2: Anticancer Potential
In another study focused on anticancer activity, various derivatives of DATP were tested against A549 cells. The findings revealed that specific substitutions on the thiophene ring significantly increased cytotoxicity, suggesting that further exploration into structure-activity relationships could yield potent anticancer agents .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol?
The compound can be synthesized via a two-step process:
- Step 1 : Condensation of 3-acetylthiophene with dimethylformamide dimethyl acetal (DMF-DMA) at 80°C for 6 hours to form 3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one .
- Step 2 : Enantioselective reduction using catalysts like (R)-CBS-oxazaborolidine and borane, which achieves high enantiomeric excess (e.g., >95% ee). This method is adapted from analogous thiophene derivatives . Key Considerations : Optimize reaction temperature and solvent polarity to minimize side products.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- X-ray Crystallography : Resolve the crystal structure (monoclinic, space group P2₁/n) to confirm bond angles, stereochemistry, and packing motifs. Lattice parameters include a = 6.0194 Å, b = 20.9249 Å, and β = 107.783° .
- Spectroscopic Analysis : Use H/C NMR to verify the thiophene ring protons (δ 6.8–7.4 ppm) and dimethylamino group (δ 2.2–2.5 ppm). IR spectroscopy can confirm hydroxyl (3200–3400 cm) and tertiary amine (≈2800 cm) functionalities.
Q. What safety precautions are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors; acute exposure may cause respiratory irritation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for this chiral amino alcohol?
- Catalytic Asymmetric Reduction : Employ chiral catalysts like (R)-CBS-oxazaborolidine to reduce the ketone intermediate (e.g., 3-(dimethylamino)-1-(thiophen-3-yl)propan-1-one) with >95% enantiomeric excess .
- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to isolate enantiomers. Validate purity via polarimetry or circular dichroism (CD) spectroscopy.
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity at the hydroxyl and dimethylamino groups.
- Molecular Dynamics Simulations : Model interactions with solvents (e.g., THF, ethanol) to optimize reaction conditions for derivatization .
Q. How can impurity profiling be conducted for this compound in pharmaceutical intermediates?
- HPLC-MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to detect byproducts like unreacted 3-acetylthiophene or over-reduced derivatives.
- Reference Standards : Compare retention times with authenticated impurities (e.g., 3-(methylamino) analogs) as outlined in pharmacopeial guidelines .
Q. What structural modifications enhance its utility in medicinal chemistry?
- Thiophene Substitution : Replace the 3-thienyl group with 2-thienyl or phenyl rings to study SAR (structure-activity relationships) in serotonin-norepinephrine reuptake inhibitors (SNRIs) .
- Functional Group Derivatization : Convert the hydroxyl group to esters or ethers to improve bioavailability.
Q. How does the thiophene ring’s electronic configuration influence spectroscopic properties?
- UV-Vis Spectroscopy : The conjugated thiophene ring exhibits strong absorbance at ≈245 nm (π→π* transitions). Substituent effects (e.g., electron-withdrawing groups) shift λ predictably .
- Electrochemical Analysis : Cyclic voltammetry reveals oxidation peaks at ≈1.2 V (vs. Ag/AgCl) due to thiophene’s aromatic system.
Contradictions and Limitations
- Stereochemical Outcomes : Evidence for 2-thienyl analogs (e.g., duloxetine intermediates) suggests enantioselectivity varies with catalyst choice. For 3-thienyl derivatives, empirical optimization is required .
- Structural Variants : The 3-thienyl isomer’s crystal packing (monoclinic vs. orthorhombic in 2-thienyl derivatives) may alter solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
